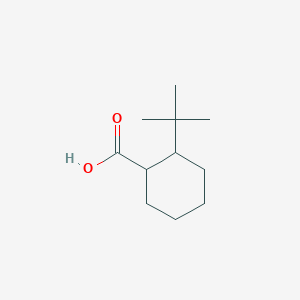

2-Tert-butylcyclohexane-1-carboxylic acid

カタログ番号:

B2506884

CAS番号:

96188-51-1

分子量:

184.279

InChIキー:

FVPFFBYHXHQMCY-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

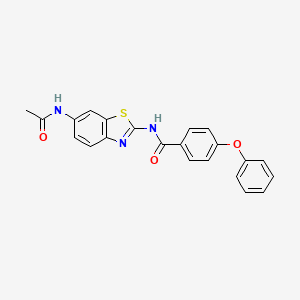

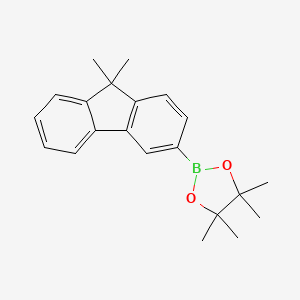

2-Tert-butylcyclohexane-1-carboxylic acid is a simple alkyl-substituted cyclohexanecarboxylic acid . It is a monocarboxylic acid that is cyclohexanecarboxylic acid substituted by a tert-butyl group at position 4 .

Synthesis Analysis

The synthesis of this compound involves the preparation of cis- and trans-4-tert-butylcyclohexanecarboxylic acid . The exact method of synthesis is not specified in the available resources.Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula (CH3)3CC6H10CO2H . The molecular weight is 184.28 . The IUPAC name is trans-4-butylcyclohexane-1-carboxylic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 184.28 and a melting point of 148 °C . The compound is solid in form .科学的研究の応用

Synthesis and Chemical Reactions

- 2-Tert-butylcyclohexane-1-carboxylic acid has been utilized in chemical syntheses, such as in the preparation of dicarboxylic acid via catalyzed coupling reactions (Hoffmann & Rabe, 1984).

- It is involved in reactions with isonitrile and Cu2O, leading to the production of various compounds, highlighting its versatility in organic synthesis (Ito et al., 1975).

Materials Science and Sensory Materials

- In the field of materials science, derivatives of this acid have been used to create nanofibers with strong blue emissive properties, which are effective for detecting volatile acid vapors (Jiabao Sun et al., 2015).

Stereoselective Processes in Manufacturing

- This compound plays a role in stereoselective hydrogenation processes, important in manufacturing esters used in perfumery and detergents (G. Yadav & P. K. Goel, 2002).

Polymer Science

- It serves as a building block in synthesizing new polymers, such as cardo poly(bisbenzothiazole)s, showcasing its significance in the development of novel polymeric materials (Wei Huang et al., 2006).

Catalysis and Chemical Transformations

- The acid is used in catalytic processes, like in the Koch-Haaf carboxylations of tert-alkyl substituted cycloalkanols, demonstrating its utility in facilitating various chemical transformations (Joop A. Peters & H. V. Bekkum, 1971).

Safety and Stability Analysis

- Safety and stability studies involving derivatives like 1,1-bis(tert-butylperoxy)cyclohexane are crucial in understanding the thermal stability and decomposition mechanisms, which are important for safe handling and storage in industrial applications (Kuang-hua Hsueh et al., 2016).

Stereochemistry and Drug Development

- This acid is also significant in the stereochemical synthesis of complex molecules, which can be key intermediates in the synthesis of pharmaceuticals, such as factor Xa inhibitors (Xin Wang et al., 2017).

特性

IUPAC Name |

2-tert-butylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPFFBYHXHQMCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

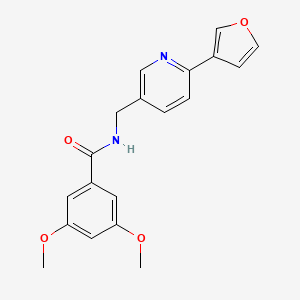

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethoxyben...

Cat. No.: B2506801

CAS No.: 2034226-81-6

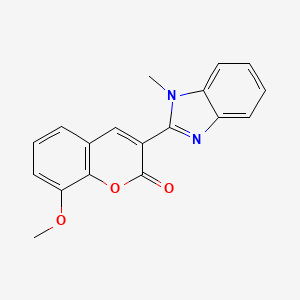

8-Methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one

Cat. No.: B2506802

CAS No.: 300556-99-4

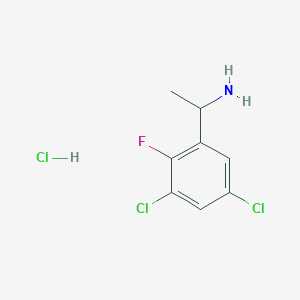

1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochlor...

Cat. No.: B2506803

CAS No.: 2138222-52-1

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-phenoxybenzamid...

Cat. No.: B2506804

CAS No.: 324758-68-1

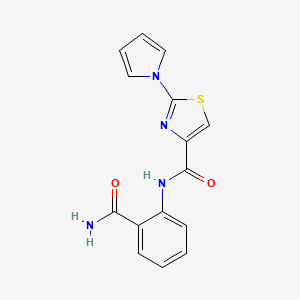

![(2E,NZ)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2506805.png)

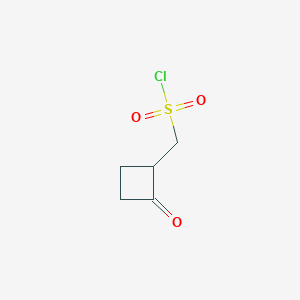

![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2506819.png)

![4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide](/img/no-structure.png)

![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2506823.png)